molecular formula C16H9F3N2O3 B4319252 5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE

5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE

Cat. No.: B4319252
M. Wt: 334.25 g/mol
InChI Key: CVDVAAJTJGHSCK-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved vary but often include key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles, such as 3,5-diphenyl-1,2,4-oxadiazole and 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. These compounds share the oxadiazole ring but differ in their substituents.

Uniqueness

What sets 5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE apart is its specific combination of substituents, which may confer unique chemical and biological properties. The presence of the benzodioxole and trifluoromethyl groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)11-4-1-9(2-5-11)14-20-15(24-21-14)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVAAJTJGHSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Reactant of Route 2
Reactant of Route 2
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Reactant of Route 3
Reactant of Route 3
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Reactant of Route 4
Reactant of Route 4
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Reactant of Route 5
Reactant of Route 5
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Reactant of Route 6
Reactant of Route 6
5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE

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